1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea
Brand Name: Vulcanchem
CAS No.: 1791104-66-9
VCID: VC7512760
InChI: InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18)
SMILES: CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21
Molecular Formula: C14H19N3O
Molecular Weight: 245.326

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea

CAS No.: 1791104-66-9

Cat. No.: VC7512760

Molecular Formula: C14H19N3O

Molecular Weight: 245.326

* For research use only. Not for human or veterinary use.

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea - 1791104-66-9

Specification

CAS No. 1791104-66-9
Molecular Formula C14H19N3O
Molecular Weight 245.326
IUPAC Name 1-(2-indol-1-ylethyl)-3-propan-2-ylurea
Standard InChI InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18)
Standard InChI Key DWOCGOQIPRLAQI-UHFFFAOYSA-N
SMILES CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2-(1H-Indol-1-yl)ethyl)-3-isopropylurea consists of a urea backbone (-NH-C(O)-NH-) substituted with an isopropyl group at one nitrogen atom and a 2-(1H-indol-1-yl)ethyl moiety at the other. The indole system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, adopts a planar conformation with delocalized π-electrons. Substituents at the indole’s 1-position, as seen here, are less common than 3-position derivatives but can significantly alter electronic and steric properties .

Key Structural Parameters (Hypothetical)

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O
Molecular Weight245.32 g/mol
Hydrogen Bond Donors3 (urea NH, indole NH)
Hydrogen Bond Acceptors2 (urea carbonyl, indole N)
Rotatable Bonds5
Topological Polar SA58.2 Ų

Note: Values derived from computational modeling of analogous urea-indole systems .

Synthesis and Characterization

Synthetic Routes

While no published protocol explicitly details the synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea, established methods for analogous compounds suggest two plausible pathways:

Urea Condensation Approach

  • Intermediate Preparation:

    • 2-(1H-Indol-1-yl)ethylamine is synthesized via nucleophilic substitution of 1H-indole with 2-chloroethylamine under basic conditions.

    • Isopropylamine serves as the second amine component.

  • Urea Formation:

    • Reaction of 2-(1H-indol-1-yl)ethylamine with isopropyl isocyanate in anhydrous dichloromethane yields the target urea derivative .

R-NH2+R’-NCOR-NH-C(O)-NH-R’[1][2]\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'} \quad \text{[1][2]}

Carbodiimide-Mediated Coupling

Alternative routes employ carbodiimides (e.g., EDC) to activate carboxylic acid precursors, though this method is less common for urea synthesis .

Spectroscopic Characterization

Hypothetical data based on structurally similar compounds:

  • FT-IR:

    • N-H stretches: 3300–3250 cm⁻¹ (urea and indole NH)

    • C=O stretch: 1640–1600 cm⁻¹ (urea carbonyl)

    • Indole ring vibrations: 1550–1450 cm⁻¹

  • ¹H NMR (CDCl₃):

    • δ 1.15 (d, 6H, isopropyl CH₃)

    • δ 3.20–3.40 (m, 3H, ethyl CH₂ and isopropyl CH)

    • δ 4.25 (t, 2H, N-CH₂-CH₂-indole)

    • δ 6.50–7.60 (m, 5H, indole aromatic protons)

    • δ 8.10 (br s, 1H, indole NH)

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (moderate lipophilicity favoring blood-brain barrier penetration) .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

Metabolic Stability

  • Cytochrome P450 Interactions: Predicted to inhibit CYP3A4 and CYP2D6 due to the indole moiety’s π-π stacking with heme iron .

  • Phase II Metabolism: Likely glucuronidation at the urea nitrogen or indole NH positions .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving selective substitution at indole’s 1-position requires stringent reaction conditions .

  • Urea Stability: Hydrolytic degradation under acidic/basic conditions may limit oral bioavailability .

Research Gaps

  • In Vivo Toxicity: No pharmacokinetic data available for this specific compound.

  • Polypharmacology: Potential off-target effects due to indole’s promiscuous binding to aromatic protein pockets .

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